molecular formula C8H7N3O B1630225 Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)- CAS No. 633328-87-7

Ethanone, 1-(1H-pyrazolo[4,3-c]pyridin-1-yl)-

Cat. No. B1630225
M. Wt: 161.16 g/mol
InChI Key: DPCBINWYJLJTHR-UHFFFAOYSA-N
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Patent
US07429609B2

Procedure details

To a solution of 6.44 g of 1-pyrazolo[4,3-c]pyridin-1-yl-ethanone in 120 mL of ethanol, 10 mL of 5N sodium hydroxide aqueous solution was added at room temperature and stirred at this temperature for 30 minutes. After neutralization with 5N hydrochloric acid, the solvent was evaporated, the residue was washed with ethyl acetate, and the solvent of filtrate was evaporated, to afford 3.88 g of the title compound as pale yellow crystals.
Quantity
6.44 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1(C(=O)C)[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[N:2]1>C(O)C.[OH-].[Na+]>[NH:1]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:4]=2[CH:3]=[N:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
6.44 g
Type
reactant
Smiles
N1(N=CC=2C=NC=CC21)C(C)=O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After neutralization with 5N hydrochloric acid, the solvent was evaporated
WASH
Type
WASH
Details
the residue was washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvent of filtrate was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1N=CC=2C=NC=CC21
Measurements
Type Value Analysis
AMOUNT: MASS 3.88 g
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.